

N-Methyl Homarylamine Hydrochloride: An In-Depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *N-Methyl Homarylamine hydrochloride*

Cat. No.: *B1163423*

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Introduction

N-Methyl Homarylamine hydrochloride is classified as a phenethylamine and is primarily available as an analytical reference standard for research and forensic applications.^[1] Its chemical structure and properties are defined, but comprehensive data on its biological activity and mechanism of action are not extensively documented in publicly available scientific literature. This guide aims to synthesize the available technical information and provide a framework for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **N-Methyl Homarylamine hydrochloride** is presented in Table 1. This information is crucial for experimental design, including solvent selection and concentration calculations.

Property	Value	Source
CAS Number	136366-39-7	[1]
Formal Name	N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride	[1]
Synonym	N,N-dimethyl Homopiperonylamine	[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₂ • HCl	[1]
Formula Weight	229.7	[1]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL	[1]

Synthesis

Detailed synthetic protocols for **N-Methyl Homarylamine hydrochloride** are not readily available in peer-reviewed literature. However, general synthetic routes for N-methylated phenethylamines often involve the reductive amination of a corresponding ketone or the N-methylation of the primary amine precursor.

A potential synthetic pathway could be conceptualized as follows:



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Figure 1. A potential synthetic pathway for **N-Methyl Homarylamine hydrochloride**.

Biological Activity and Mechanism of Action

There is a significant lack of published data regarding the biological activity and mechanism of action of **N-Methyl Homarylamine hydrochloride**. As a phenethylamine, it is structurally related to compounds known to interact with monoamine transporters and receptors in the central nervous system. However, without experimental data, any proposed mechanism of action remains speculative.

Future research should focus on characterizing the pharmacological profile of this compound through a series of in vitro and in vivo studies.

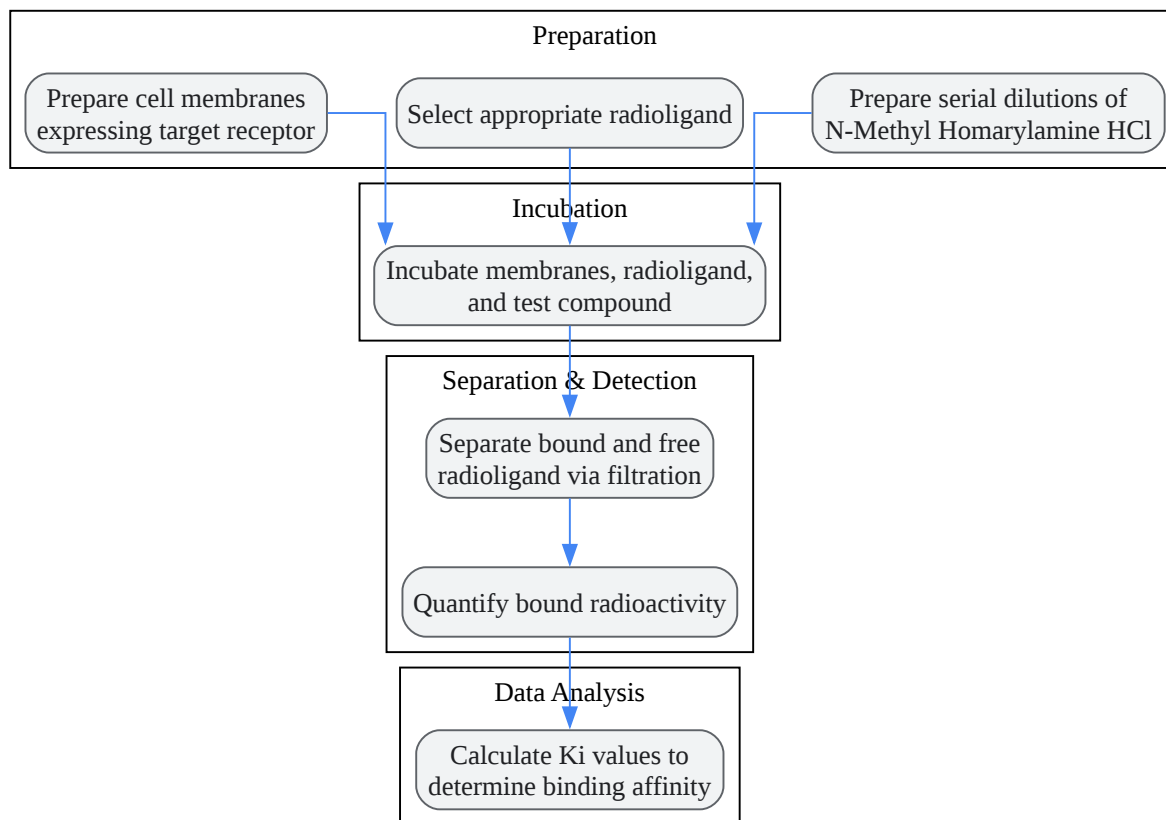
Proposed Experimental Protocols

Given the absence of established protocols for **N-Methyl Homarylamine hydrochloride**, the following methodologies are proposed based on standard practices for characterizing novel phenethylamine derivatives.

Receptor Binding Assays

To identify potential molecular targets, competitive radioligand binding assays should be performed against a panel of receptors and transporters commonly associated with phenethylamine action.

Experimental Workflow:



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Figure 2. Workflow for a receptor binding assay.

Functional Assays

Functional assays are necessary to determine whether **N-Methyl Homarylamine hydrochloride** acts as an agonist, antagonist, or modulator at its target receptors.

Example: cAMP Accumulation Assay for GPCRs

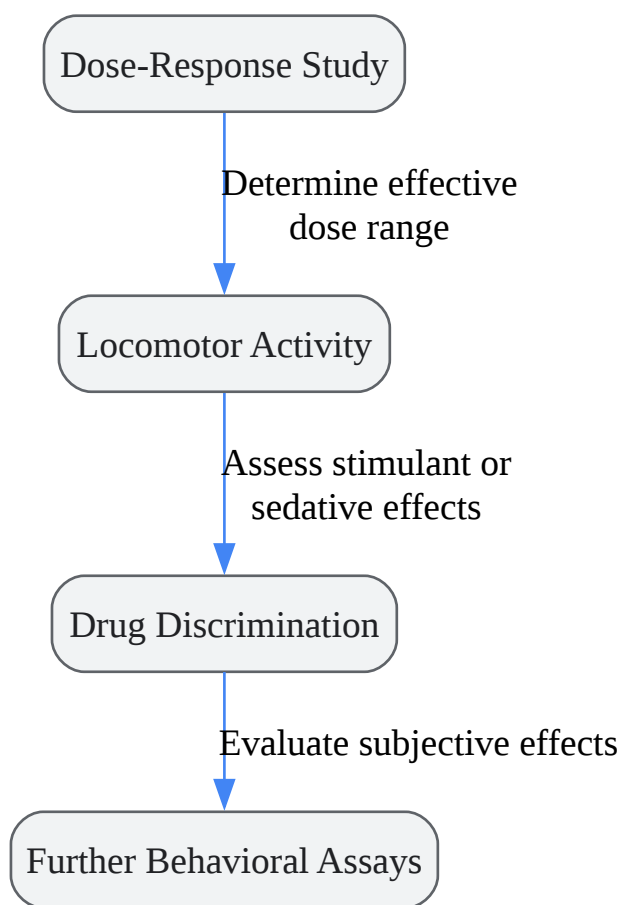
If binding to a G-protein coupled receptor (GPCR) is identified, a cyclic AMP (cAMP) accumulation assay can determine its functional activity.

Methodology:

- Cell Culture: Culture cells stably expressing the target GPCR.
- Compound Treatment: Treat cells with varying concentrations of **N-Methyl Homarylamine hydrochloride**.
- Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
- Data Analysis: Plot cAMP concentration against the log of the compound concentration to determine EC_{50} (for agonists) or IC_{50} (for antagonists) values.

In Vivo Behavioral Assays

To understand the potential physiological effects, in vivo studies in animal models are required. A logical progression of experiments is outlined below.



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Figure 3. Logical progression for in vivo behavioral studies.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC_{50} , EC_{50} , or K_i values, for **N-Methyl Homarylamine hydrochloride**. The experimental protocols outlined above would be necessary to generate such data.

Conclusion

N-Methyl Homarylamine hydrochloride is a research chemical with a defined chemical structure but a largely uncharacterized pharmacological profile. This guide provides the available chemical information and a roadmap for future research to elucidate its biological activities and potential mechanisms of action. The proposed experimental workflows offer a starting point for researchers interested in investigating this compound. As new data becomes

available, this guide can be updated to provide a more comprehensive understanding of **N-Methyl Homarylamine hydrochloride**.

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References

- 1. caymanchem.com [caymanchem.com]
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